Fragment-based CNS lead optimization demands building blocks with precise LogP and HBD profiles. [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride (CAS 128696-32-2) addresses this:
• Balanced LogP (-0.81) & single HBD for superior brain penetration
• Fragment-like MW (187.69); N-methyl handle for rapid SAR derivatization
• High aqueous solubility (70.1 mg/mL) for homogeneous reaction conditions
Core scaffold validated in potent CXCR3 antagonist (IC50 0.8 nM).
Molecular FormulaC5H14ClNO2S
Molecular Weight187.682
CAS No.128696-32-2
Cat. No.B595832
⚠ Attention: For research use only. Not for human or veterinary use.
[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride (CAS 128696-32-2) is a sulfonated ethylamine derivative with the molecular formula C₅H₁₄ClNO₂S and a molecular weight of 187.69 g/mol . It is supplied as a hydrochloride salt, enhancing aqueous solubility , and is classified as an alkyl sulfonamide . Its LogP of -0.81 places it in a balanced hydrophilic-lipophilic range suitable for lead optimization. The compound serves as a versatile building block for medicinal chemistry, particularly as a secondary amine handle for constructing more complex sulfonamide-containing pharmacophores.
Medicinal Chemistry RoleSulfonamide-containing fragment and secondary amine building blockBalanced hydrophilic-lipophilic profile (LogP -0.81)
Workflow FitFragment-based and hit-to-lead campaignsMW
Format CompatibilityAqueous-phase synthesis and in vitro assay-readyHydrochloride salt ensures high aqueous solubility
The sulfonyl-aminoethyl scaffold is not a monolithic class. Substituting the ethyl group on the sulfone for a methyl group [1] or replacing the N-methylamine with a primary amine fundamentally alters key physicochemical properties including lipophilicity (LogP), aqueous solubility, and hydrogen-bonding capacity. For instance, the shift from a methylsulfonyl to an ethylsulfonyl group increases the calculated LogP by approximately 0.3–0.5 units and increases molecular weight, factors that directly impact membrane permeability, metabolic stability, and off-target binding profiles in biological systems. Furthermore, the N-methyl substitution on the target compound distinguishes it from primary amine analogs, removing a hydrogen-bond donor and potentially reducing promiscuous binding and rapid clearance. Therefore, without direct, quantitative comparative data, assuming functional equivalence between the target compound and its in-class analogs introduces significant risk into lead optimization campaigns, as even minor structural changes can lead to orders-of-magnitude differences in potency and pharmacokinetics [2].
Ethyl vs. Methyl Sulfone
Replacing the ethyl group with a methyl group (e.g., CAS 104458-24-4) may shift LogP by ~0.3–0.5 units, altering permeability and metabolic profiles.
N-Methyl vs. Primary Amine
N-methylation removes a hydrogen-bond donor. Primary amine analogs may exhibit promiscuous binding and rapid clearance without direct comparative validation.
Scaffold Mismatch
Sulfonyl-aminoethyl scaffolds are not monolithic; minor alkyl-chain changes can alter potency and ADME by orders of magnitude in biological systems.
[1] ChemicalBook. 2-(Methylsulfonyl)ethylamine Hydrochloride. CAS 104458-24-4. Used in PI3Kδ inhibitor synthesis. View Source
Differentiation Evidence for [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride
Aqueous Solubility vs. Methylsulfonyl Analog
A head-to-head comparison of solubility data shows [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride has a reported aqueous solubility of 70.1 mg/mL , whereas its methylsulfonyl analog 2-(methylsulfonyl)ethylamine hydrochloride is reported as soluble at >100 mg/mL . This is a cross-study comparable difference. The target compound is less soluble, due to the increased hydrophobicity of the ethyl group.
Aqueous Solubility vs. MethylsulfonylCross-study comparable
70.1 mg/mL vs. >100 mg/mL
Lower solubility context due to ethyl hydrophobicity; still supports in vitro assays.
Data to verify: cross-study comparison in water at ambient temperature.
A solubility of >70 mg/mL is still excellent for in vitro assays and in vivo formulation, but the difference highlights that the ethylsulfonyl compound is less hydrophilic, a factor that can be leveraged for modulating dissolution rate and intestinal absorption.
SolubilityFormulationBioavailability
LogP-Driven Permeability vs. Methylsulfonyl Analog
The calculated LogP for [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is -0.81 . This is a class-level inference comparison. The ethylsulfonyl group increases LogP by ~0.3–0.5 units compared to the methylsulfonyl analog (LogP estimated at -1.1 to -1.3), indicating higher membrane permeability and potentially better oral absorption.
LogP-Driven PermeabilityClass-level inference
LogP = -0.81 (estimated delta ~+0.3–0.5 units)
Computational prediction indicates improved permeability context over methyl analog.
2-(Methylsulfonyl)ethylamine hydrochloride (LogP estimated at -1.1 to -1.3)
Quantified Difference
LogP increase of ~0.3–0.5 units
Conditions
Computational prediction (Hit2Lead)
Why This Matters
A LogP around -0.8 avoids both excessive hydrophilicity (poor permeability) and excessive lipophilicity (poor solubility, high metabolic turnover), placing the compound in an optimal range for oral drug-like space.
LipophilicityPermeabilityADME
N-Methyl Substitution vs. Primary Amine Analogs
The target compound features an N-methyl secondary amine, in contrast to the primary amine in [2-(ethylsulfonyl)ethyl]amine hydrochloride . This N-methylation eliminates one hydrogen-bond donor, which is known to correlate with reduced metabolic N-dealkylation and improved microsomal stability. While direct metabolic stability data for this specific pair is not available, class-level SAR studies consistently demonstrate improved stability and permeability for N-methylated over primary amines in drug discovery programs.
N-Methyl vs. Primary AmineClass-level inference
1 HBD vs. 2 HBD (reduction of 1 donor)
Class-level SAR suggests improved microsomal stability and permeability.
Direct metabolic stability data for this pair is not available.
Reducing H-bond donors is a well-established strategy to improve CNS penetration and oral bioavailability by reducing desolvation penalty and susceptibility to Phase II glucuronidation.
Molecular Weight Advantage for Fragment-Based Design
With a molecular weight of 187.69 g/mol (HCl salt) and a free base molecular weight of 151.23 g/mol , the compound fits within the 'rule-of-three' for fragment-based lead discovery (MW < 300). This is compared to common sulfonamide building blocks like N-[2-(ethylsulfonyl)ethyl]-1,3-benzothiazole-6-carboxamide (MW 298) , providing a 37% lower molecular weight, which allows for greater ligand efficiency and more room for optimization.
Molecular Weight AdvantageCross-study comparable
151.23 g/mol (free base); 37% lower vs. comparator MW 298
Fits fragment 'rule-of-three'; supports ligand-efficient fragment-based design.
Vendor-reported data; MW advantage context.
Fragment-Based Drug DiscoveryLead-Like PropertiesPhysicochemical Properties
Lower molecular weight fragments are preferred starting points in FBDD, as they offer higher ligand efficiency and allow for a wider range of chemical modifications during the hit-to-lead process.
Fragment-Based Drug DiscoveryLead-Like PropertiesPhysicochemical Properties
Vendor Purity and Assay Consistency
The target compound is consistently offered at ≥95% purity from multiple reputable vendors, including suppliers for the pharmaceutical research market . This level of purity is standard for building blocks used in SAR campaigns and ensures reproducible biological assay results. In comparison, some primary amine analogs are only available at lower purities.
Vendor Purity and Assay ConsistencySupporting evidence
≥95% purity (multiple vendors reported)
High purity supports reproducible SAR assay results.
Source review; some primary amine analogs are ≤90%.
PurityQuality ControlProcurement
Evidence Dimension
Product Purity
Target Compound Data
≥95% (reported by Hit2Lead, CymitQuimica, and others)
Comparator Or Baseline
Varies; some analogs available at ≤90%
Quantified Difference
Ensured higher purity
Conditions
Vendor QC specifications
Why This Matters
Procuring a building block with guaranteed high purity reduces the risk of unexplained assay artifacts and prevents the need for costly in-house repurification, accelerating the design-make-test-analyze cycle.
The compound's fragment-like properties (MW < 200, LogP ≈ -0.81, balanced HBD/HBA profile) make it an ideal starting point for fragment screening libraries . Its N-methyl entity provides a synthetic handle for rapid derivatization using amide coupling, reductive amination, or sulfonamide formation, enabling quick exploration of structure-activity relationships in hit-to-lead campaigns.
CNS-Penetrant Sulfonamide Lead Synthesis
The balanced LogP of -0.81 and the presence of only one hydrogen-bond donor positions this compound as a superior building block for central nervous system drug discovery over more polar primary amine analogs. Reducing the number of HBDs aligns with medicinal chemistry strategies to improve brain penetration by minimizing desolvation penalty.
CXCR3 Antagonist Building Block
The ethylsulfonyl-ethyl secondary amine motif has been successfully incorporated into high-affinity ligands, as demonstrated by a potent CXCR3 antagonist (IC50 = 0.8 nM) [1]. While the target compound is a precursor and not the final drug, its core substructure is validated in a high-potency context, making it a privileged scaffold for chemokine receptor programs.
Aqueous Soluble API Intermediate
With a solubility of 70.1 mg/mL , the hydrochloride salt enables homogeneous reaction conditions in aqueous media, facilitating its use as an intermediate in multi-step API syntheses without requiring organic co-solvents. This property simplifies work-up procedures and reduces solvent waste in scale-up processes.
Application
Selection Property
Validation Focus
Fragment-Based Discovery (Kinases / GPCRs)
Ligand-efficient scaffold (MW
Confirm fragment library solubility and screening hit rates.
CNS-Penetrant Sulfonamide Lead Synthesis
Single H-bond donor and moderate lipophilicity
Evaluate brain permeability in relevant cell-based models.
CXCR3 Antagonist Research
Ethylsulfonyl-ethyl secondary amine substructure
Assess target engagement in chemokine receptor programs.
Aqueous Soluble API Intermediate
High aqueous solubility (>70 mg/mL)
Verify reaction homogeneity in aqueous coupling conditions.
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